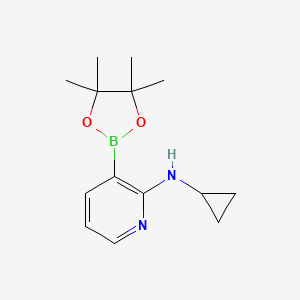

2-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester

Description

2-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester (CAS: 1622217-32-6) is a boronic acid pinacol ester derivative featuring a pyridine core substituted with a cyclopropylamino group at the 2-position and a boronic ester moiety at the 3-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceutical and materials science . Its molecular formula is C14H20BNO2, with a molecular weight of 245.13 g/mol. The pinacol ester group enhances stability, making it suitable for storage at 2–8°C .

Properties

IUPAC Name |

N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-5-9-16-12(11)17-10-7-8-10/h5-6,9-10H,7-8H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIMQBLCDVCQFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101136912 | |

| Record name | 2-Pyridinamine, N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101136912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096331-07-4 | |

| Record name | 2-Pyridinamine, N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinamine, N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101136912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester typically involves the following steps:

Borylation of Pyridine Derivatives: The initial step involves the borylation of a pyridine derivative.

Formation of Boronic Ester: The boronic acid formed in the previous step is then converted to its pinacol ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester undergoes several types of chemical reactions:

Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent and a catalyst.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Protic solvents (e.g., methanol) and catalysts (e.g., copper salts) are used.

Major Products

Suzuki–Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.

Protodeboronation: The major product is the corresponding pyridine derivative without the boronic ester group.

Scientific Research Applications

2-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceuticals.

Material Science: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The final step involves the formation of the carbon-carbon bond and regeneration of the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

2-Ethylpyridine-3-boronic Acid Pinacol Ester (CAS: 1494670-02-8)

- Structure: Ethyl group at the 2-position instead of cyclopropylamino.

- However, the lack of an amino group reduces hydrogen-bonding capability, which may lower solubility in polar solvents .

- Price : Priced at $750/g , higher than many boronic esters due to synthetic complexity .

6-(Cyclopropylmethoxy)pyridine-3-boronic Acid Pinacol Ester (CAS: 947191-69-7)

- Structure : Cyclopropylmethoxy group at the 6-position.

- Reactivity: The methoxy group is electron-donating, enhancing the boronic ester’s nucleophilicity. However, steric hindrance from the methoxy group may slow coupling efficiency compared to the cyclopropylamino derivative .

- Applications : Preferred in reactions requiring electron-rich aryl partners .

6-(Cyclohexylamino)pyridine-3-boronic Acid Pinacol Ester (CAS: 1073354-34-3)

- Structure: Cyclohexylamino group at the 6-position.

- Steric Effects: The bulkier cyclohexyl group introduces significant steric hindrance, reducing coupling yields compared to the cyclopropylamino analog. This makes the cyclopropylamino derivative more favorable in sterically demanding reactions .

Electronic Effects of Functional Groups

2-Amino-3-cyanopyridine-5-boronic Acid Pinacol Ester (CAS: 1246372-66-6)

- Structure: Amino and cyano groups at the 2- and 3-positions.

- Electronic Influence: The electron-withdrawing cyano group stabilizes the boronic ester but reduces nucleophilicity, requiring harsher reaction conditions compared to the cyclopropylamino analog. This compound is priced at $174/100mg .

2-Hydroxypyridine-3-boronic Acid Pinacol Ester (CAS: 2408038-69-5)

- Structure : Hydroxyl group at the 2-position.

- Reactivity: The hydroxyl group participates in hydrogen bonding, improving solubility in aqueous media. However, it may lead to side reactions under basic conditions, unlike the cyclopropylamino derivative, which is more stable .

Price and Availability

Key Research Findings

Reactivity in Suzuki-Miyaura Couplings: The cyclopropylamino group enhances nucleophilicity compared to methoxy or ethyl derivatives, leading to higher yields in couplings with electron-deficient aryl halides . Steric hindrance from the cyclopropyl group slightly reduces reaction rates compared to linear alkyl substituents .

Solubility Profile: The amino group improves solubility in polar solvents (e.g., DMF, DMSO) compared to methoxy or cyano analogs, facilitating homogeneous reaction conditions .

Synthetic Applications: Used in the synthesis of kinase inhibitors due to the cyclopropylamino group’s ability to mimic natural amine functionalities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.